Quinolizin-5-ium iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
62595-71-5 |
|---|---|
Molecular Formula |
C9H8IN |
Molecular Weight |
257.07 g/mol |
IUPAC Name |
quinolizin-5-ium;iodide |
InChI |
InChI=1S/C9H8N.HI/c1-3-7-10-8-4-2-6-9(10)5-1;/h1-8H;1H/q+1;/p-1 |
InChI Key |
DVGXMBLNKPLSPU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+]2C=CC=CC2=C1.[I-] |
Origin of Product |
United States |
Synthetic Strategies for Quinolizin 5 Ium Iodide and Diverse Analogues
Classical and Foundational Synthetic Pathways
The foundational methods for constructing the quinolizinium (B1208727) skeleton have been well-established, providing reliable routes to the parent cation and its simpler derivatives. These pathways often involve the formation of one of the fused rings through cyclization or the direct quaternization of a pre-existing pyridine-based structure.
Cyclization Reactions for Quinolizinium Ring Formation
The creation of the bicyclic quinolizinium framework is frequently achieved through intramolecular cyclization, where a suitably substituted pyridine (B92270) derivative undergoes ring closure to form the second fused ring. Various strategies have been developed to induce this cyclization, including classical chemical activation, cascade reactions, and photochemical methods.
A notable and effective method for the synthesis of substituted quinolizinium salts involves the cyclization of N-substituted-2-pyridones. In this approach, cyclic amides such as N-phenethyl-2-pyridone are treated with a dehydrating agent like phosphorus oxychloride. This reagent facilitates an intramolecular electrophilic attack from the N-substituent onto the pyridone ring, leading to the formation of the quinolizinium cation. The resulting salt is then typically isolated as the iodide by precipitation with a saturated aqueous solution of potassium iodide. This method has been shown to proceed with excellent yields for a variety of substituted pyridones and quinolones, demonstrating its robustness and versatility. The general scheme for this reaction is the treatment of the pyridone with phosphorus oxychloride in refluxing absolute benzene (B151609) for several hours.
Table 1: Examples of Quinolizinium Iodide Synthesis via Pyridone-Based Cyclization
| Starting Material | Product | Yield (%) |
|---|---|---|
| N-phenethyl-2-pyridone | 1,2,3,4-Tetrahydrobenzo[a]quinolizinium iodide | High |
Multi-component Cascade Reaction Approaches for Quinolizinium Salts
Multi-component reactions (MCRs) that proceed via a cascade mechanism offer an efficient and atom-economical route to complex heterocyclic systems, including quinolizinium salts. A prominent example is the rhodium(III)-catalyzed three-component cascade C-H annulation reaction involving benzaldehydes, anilines, and alkynes. This one-pot protocol allows for the synthesis of structurally complex dibenzo[a,f]quinolizinium salts. The reaction proceeds through a sequence of C-H bond activations and annulations, rapidly building the polycyclic framework. Similarly, ruthenium(II)-catalyzed C-H activation and annulation cascades have been employed to construct coumarin-fused benzo[a]quinolizin-4-ones, which are structurally related to the quinolizinium system. These methods are valued for their ability to generate molecular complexity from simple, commercially available starting materials in a single operation.
Table 2: Multi-component Cascade Synthesis of Quinolizinium Analogues
| Catalyst | Reactants | Product Type |
|---|---|---|
| Rhodium(III) complex | Benzaldehyde, Aniline, Alkyne | Dibenzo[a,f]quinolizinium salt |
Intramolecular Photoinduced Cyclization Processes
Photochemistry provides a unique avenue for the synthesis of quinolizinium derivatives through intramolecular cyclization. This method typically involves the irradiation of a precursor molecule, leading to an excited state that undergoes ring closure. An example of this approach is the photocyclization of styryl-substituted cationic azoniaheterocyclic dyes, such as coralyne derivatives. This process likely proceeds through an initial E-Z isomerization of the styryl double bond, followed by an oxidative cyclization under aerobic conditions to yield pyrrolo-annelated quinolizinium derivatives. The synthetic potential of pyridinium (B92312) salt photochemistry, in general, has been recognized as a valuable tool for creating complex bicyclic systems.
Quaternization Reactions of Nitrogen Heterocycles
One of the most direct and widely utilized strategies for the synthesis of quinolizinium salts is the quaternization of a nitrogen-containing heterocycle. This approach fundamentally involves the N-alkylation of a suitable pyridine derivative that already contains a portion of the second ring. Several syntheses of quinolizinium salts begin with 2-substituted pyridines, which are then subjected to N-alkylation followed by subsequent cyclization and dehydrogenation reactions. The quaternization step makes the pyridine ring more electron-deficient, facilitating subsequent chemical transformations. Various alkylating agents can be employed, with alkyl iodides being common for the direct formation of quinolizinium iodides. For instance, pyridine and its derivatives can be quaternized with haloadamantanes, such as 1-bromoadamantane (B121549) and 1-iodoadamantane, to yield the corresponding N-adamantylpyridinium salts. Microwave-assisted quaternization has also been shown to be an effective method, often improving yields and significantly reducing reaction times compared to conventional heating.
Table 3: Examples of Quaternization Reactions of Pyridine Derivatives
| Pyridine Derivative | Electrophile | Product |
|---|---|---|
| Pyridine | 1-Iodoadamantane | 1-(1-Adamantyl)pyridinium iodide |
| Nicotinamide | Methyl iodide | 1-Methyl-3-carbamoylpyridinium iodide |
Multicomponent Reaction Systems for Complex Quinolizinium Structures
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. This strategy has been successfully applied to the synthesis of intricate quinolizinium-based architectures. Rhodium-catalyzed MCRs are particularly notable in this area, enabling the synthesis of polycyclic and even helical quinolizinium salts with unique photophysical properties. For example, a series of helical quinolizinium salts have been prepared using a Rh-catalyzed [2+2+2] cyclotrimerization and C–H activation sequence. This approach allows for the generation of highly fluorescent compounds in high isolated yields. Furthermore, the design and synthesis of novel extended quinolizinium-fused corannulene (B50411) derivatives have been achieved through a strategy that employs a double Skraup–Doebner–Von Miller quinoline (B57606) synthesis followed by a rhodium-catalyzed C–H activation/annulation as key steps. These advanced MCRs provide access to complex, functionalized quinolizinium structures that would be challenging to assemble through more traditional, stepwise synthetic routes.
Modern and Catalytic Synthesis Methodologies
Transition Metal-Catalyzed Functionalization (e.g., Palladium, Rhodium, Ruthenium)
Transition metal catalysis has emerged as a powerful tool for the construction and functionalization of the quinolizinium scaffold. These methods often proceed with high efficiency and selectivity under mild conditions.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts have been effectively employed in cross-coupling reactions to introduce a variety of substituents onto the quinolizinium ring. An efficient palladium-catalyzed cross-coupling reaction on heteroaromatic cations has been described, with the Stille reaction proving particularly effective for C-C bond formation on bromoquinolizinium bromides. acs.org This methodology allows for the incorporation of vinyl, ethynyl (B1212043), aryl, and heteroaryl groups. acs.org A comparative study highlighted that under optimized conditions, Stille coupling is more efficient than Suzuki coupling for the functionalization of 3-bromoquinolizinium bromide. pitt.edu
| Catalyst System | Reaction Type | Substrates | Functional Groups Introduced | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ | Stille Cross-Coupling | Bromoquinolizinium bromides and various stannanes | Vinyl, ethynyl, aryl, heteroaryl | acs.org |
| Palladium catalysts | Suzuki and Stille Cross-Coupling | 3-bromoquinolizinium bromide | Aryl, vinyl | pitt.edu |
Rhodium-Catalyzed Annulation: Rhodium catalysis has enabled the synthesis of functionalized quinolizinones and related polyheteroaromatic compounds through C-H activation and annulation reactions. A Rhodium(III)-catalyzed oxidative annulation of pyridin-2(1H)-ones with alkynes provides a route to highly functionalized 4H-quinolizin-4-ones via a double C-H activation. nih.gov This method is noted for its use of readily available starting materials and good functional group tolerance. nih.gov Furthermore, Rhodium(III)-catalyzed multiple C-H activation and annulation of arylpyridiniums with alkynes have been developed for the synthesis of highly substituted quinolizino[3,4,5,6-ija]quinolinium-based compounds, some of which exhibit intense fluorescence. researchgate.net
Ruthenium-Catalyzed Synthesis: Ruthenium catalysts have also proven valuable in the synthesis of complex quinolizinium-related structures. For instance, a Ruthenium(II)-catalyzed synthesis of benzo[ij]imidazo[2,1,5-de]quinolizinium salts has been reported. researchgate.net Additionally, the mechanism of [{RuCl₂(p-cymene)}₂]-catalyzed oxidative annulations of isoquinolones with alkynes to form dibenzo[a,g]quinolizin-8-one derivatives has been investigated in detail, proceeding through a C-H bond activation process. nih.gov Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes has also been achieved in open air. nih.gov
Carbene-Mediated Synthetic Routes to Quinolizinium Heteroaromatics
Carbene-mediated reactions offer unique pathways to quinolizinium-type heteroaromatics. These reactions often involve the generation of a highly reactive carbene intermediate that can undergo subsequent cyclization and rearrangement to form the desired heterocyclic system.
An efficient synthesis of quinolizinium-type heteroaromatics has been developed through the Pt(II)-catalyzed cyclization of 2-arylpyridine propargyl alcohol. nih.gov Mechanistic studies have shown that this reaction proceeds via a platinum-carbene intermediate, and the presence of a protic acid is crucial for the reaction's success. nih.gov N-heterocyclic carbenes (NHCs) have also become an attractive tool in organic synthesis, acting as organocatalysts for various transformations. chalmers.se The unique reactivity of NHCs stems from their ability to act as Lewis bases with both σ basicity and π acidity, enabling the generation of key intermediates like the Breslow intermediate. nih.gov
Green Chemistry Approaches in Quinolizinium Synthesis (e.g., Aqueous Media)
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to quinolizinium compounds. A notable example is the synthesis of quinolizines and quinolizinium salts through an unprecedented cascade reaction in water. researchgate.netresearchgate.net This protocol involves the reaction of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives. researchgate.netresearchgate.net The use of water as a solvent is a key advantage, offering an environmentally friendly alternative to traditional organic solvents. researchgate.net This approach is characterized by its simple and practical operation, excellent yields (ranging from 83–96%), and the formation of products without the need for column chromatography separation. researchgate.net
Green chemistry principles also emphasize the use of energy-efficient methods and renewable resources. jddhs.com Techniques such as microwave-assisted synthesis and the use of natural catalysts like lemon juice are being explored for the synthesis of related heterocyclic compounds, highlighting a trend towards more sustainable chemical production. nih.govrasayanjournal.co.in
Microwave-Assisted Synthetic Enhancements in Heterocyclic Chemistry
Microwave irradiation has become a widely used technique in organic synthesis to accelerate reactions and improve yields. ijpsjournal.comnih.gov This technology offers a more efficient and often greener alternative to conventional heating methods. jddhs.comsphinxsai.com In the context of heterocyclic chemistry, microwave-assisted synthesis has been successfully applied to the formation of various ring systems, including quinolines and quinazolinones, which are structurally related to quinolizinium iodide. mdpi.comnih.govfrontiersin.org
The advantages of microwave-assisted organic synthesis (MAOS) include significantly reduced reaction times, often from hours to minutes, and the potential for solvent-free reactions, which further enhances the green credentials of a synthetic protocol. sphinxsai.comnih.gov The efficient heat transfer through dielectric heating allows for rapid and uniform heating of the reaction mixture, which can lead to higher product purity and simpler work-up procedures. sphinxsai.comnih.gov
| Heterocyclic System | Reaction Type | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Quinazolines and Quinazolinones | Various cyclization reactions | Microwave irradiation | Increased reaction rates, higher yields, milder conditions | ijpsjournal.comnih.govfrontiersin.org |
| Quinolines | Povarov-type multicomponent reaction | Microwave irradiation at 90 °C for 20 min | Poor-to-good yields of various quinoline derivatives | nih.gov |
| Indolizino[1,2-b]quinolines | Friedländer reaction | Microwave-assisted synthesis | Improved preparation of the target compounds | researchgate.net |
Derivatization and Structural Diversification Strategies
Synthesis of Substituted Quinolizinium-5-ium Iodides
The synthesis of substituted quinolizinium-5-ium iodides is crucial for tuning the properties of the core structure for specific applications. Various synthetic strategies have been developed to introduce a wide range of functional groups at different positions of the quinolizinium ring system.
Palladium-mediated cross-coupling reactions, as previously mentioned, are a key strategy for introducing aryl, heteroaryl, vinyl, and ethynyl substituents. acs.orgpitt.edu The Stille coupling reaction has been shown to be particularly versatile for the functionalization of all four isomeric bromoquinolizinium bromides. acs.org Another approach involves the derivatization of pre-functionalized quinolizinium salts. For example, the Suzuki-Miyaura reaction has been used to synthesize 3-(4-(N,N-dimethylamino)phenyl)naphtho[1,2-b]quinolizinium. researchgate.net
Furthermore, a series of quinolizinium-based fluorescent reagents have been prepared through a visible light-mediated gold-catalyzed cis-difunctionalization between quinolinium diazonium salts and electron-deficient alkyne-linked phenylethynyl trimethylsilanes. nih.gov Novel quinolizinium-based fluorescent probes have also been synthesized via a [Cp*RhCl₂]₂-catalyzed C-H activation and annulation reaction. nih.gov The synthesis of hydroxyquinolizinium derivatives has also been explored, with these compounds exhibiting phenolic character and undergoing reactions such as acetylation and bromination. worktribe.com
Formation of Fused and Expanded Quinolizinium Systems (e.g., Benzo-, Indeno-fused, π-Extended Analogues)
The fusion of aromatic rings, such as benzene or indene, to the quinolizinium framework, as well as the extension of its π-conjugated system, significantly influences its electronic and photophysical properties. Various synthetic routes have been established to access these complex architectures.
Benzo-fused Analogues: The synthesis of benzo[c]quinolizinium salts has been achieved through several methodologies. One effective approach involves the reaction of α-oxoketene S,S-acetals, derived from various active methylene (B1212753) ketones, with lithiated quinolines like 2-methylquinolyllithium. amanote.comuwindsor.ca The resulting carbinol acetals undergo cycloaromatisation in the presence of boron trifluoride etherate to yield the target benzo[c]quinolizinium tetrafluoroborates in excellent yields. amanote.comuwindsor.ca Another method prepares substituted benzo[c]quinolizinium salts from the reaction between 2-picolyllithium and ortho-halogenobenzonitriles, followed by a thermal quaternisation step. amanote.com
Indeno-fused Analogues: A versatile strategy for preparing indeno-fused quinolizinium salts utilizes benzannulated enyne-allenes as key intermediates. researchgate.netmdpi.com The synthesis begins with the preparation of a benzannulated enediynyl propargylic alcohol via consecutive Sonogashira cross-coupling reactions. mdpi.com This alcohol is converted to a mesylate and then treated with substituted pyridines to form benzannulated enediynes. mdpi.com Upon exposure to a base like triethylamine, these precursors undergo a 1,3-prototropic rearrangement to generate enyne-allene intermediates. researchgate.netmdpi.com A subsequent cascade reaction, proceeding through either a concerted Diels-Alder or a two-step Schmittel cyclization followed by intramolecular coupling, and a final prototropic rearrangement, affords the indeno-fused quinolizinium salts in quantitative yields. researchgate.netmdpi.com
| Starting Materials | Key Reactions | Product Type | Yield |
| 1-Bromo-2-iodobenzene, 4-substituted pyridines | Sonogashira cross-coupling, Mesylation, 1,3-prototropic rearrangement, Cascade cyclization | Indeno-fused quinolizinium salts | Quantitative |
| α-Oxoketene S,S-acetals, 2-Methylquinolyllithium | Nucleophilic addition, Cycloaromatisation (BF₃·OEt₂) | Benzo[c]quinolizinium tetrafluoroborates | Good to Excellent |
| 2-Picolyllithium, ortho-Halogenobenzonitriles | Nucleophilic addition, Thermal quaternisation | Benzo[c]quinolizinium salts | Not specified |
π-Extended Analogues: To create π-extended systems, more elaborate strategies are required. A notable example is the synthesis of quinolizinium-fused corannulene derivatives. researcher.lifenih.gov This approach employs a rationally designed sequence featuring a double Skraup–Doebner–Von Miller quinoline synthesis as a key step to build the necessary heterocyclic framework. researcher.lifenih.gov The final and crucial step is a rhodium-catalyzed C–H activation/annulation (CHAA) reaction, which successfully constructs the extended quinolizinium-fused corannulenes. researcher.lifenih.gov This method has been used to synthesize both monoquinolizinium and bis-quinolizinium extended corannulenes in good yields. researcher.life
| Precursor | Key Reactions | Product Type | Yield |
| Dibromocorannulene | Buchwald–Hartwig amination, Skraup–Doebner–Von Miller synthesis, Rh-catalyzed C–H activation/annulation | π-Extended quinolizinium-fused corannulenes | 30–53% |
Preparation of Aza-Analogues and Polyheterocyclic Derivatives
The introduction of additional nitrogen atoms into the quinolizinium scaffold to form aza-analogues or the fusion with other heterocyclic rings leads to polyheterocyclic derivatives with unique properties.
The same cascade reaction strategy used for indeno-fused systems can be adapted to synthesize polyheterocyclic derivatives. For instance, by starting with 1-iodo-2-(phenylethynyl)benzene and coupling it with 1-(2-propynyl)-1H-imidazole via a Sonogashira reaction, a key adduct is formed. mdpi.com Subsequent treatment with potassium tert-butoxide promotes the cyclization cascade, yielding an indeno-fused imidazo[1,2-a]pyridine, which contains the quinolizinium core within a larger polyheterocyclic system. mdpi.com This methodology has also been successfully applied to generate indeno-fused pyrido[1,2-a]indoles and 4H-quinolizin-4-ones. mdpi.com
A two-step aza-Robinson annulation strategy has been developed to construct densely functionalized fused bicyclic amides, which can serve as precursors to quinolizidine (B1214090) alkaloids. acs.org This method involves a base-catalyzed conjugate addition of cyclic imides to vinyl ketones, followed by an acid-mediated intramolecular aldol (B89426) condensation. acs.org While this produces the saturated quinolizidine core, it represents a foundational strategy for building nitrogen-containing fused systems that could be further elaborated into quinolizinium aza-analogues.
| Reactant 1 | Reactant 2 | Key Reactions | Product Type |
| 1-Iodo-2-(phenylethynyl)benzene | 1-(2-Propynyl)-1H-imidazole | Sonogashira coupling, Base-mediated cyclization | Indeno-fused imidazo[1,2-a]pyridine |
| Cyclic imides | Vinyl ketones | Aza-Michael addition, Intramolecular aldol condensation | Fused bicyclic amides |
Stereoselective Synthesis of Chiral Quinolizinium-5-ium Iodide Derivatives
The development of stereoselective methods to synthesize chiral quinolizinium derivatives is crucial for applications in asymmetric catalysis and materials science. While the field is still evolving, notable progress has been made in creating chiral quinolizinium salts.
One approach focuses on the synthesis of inherently chiral helical quinolizinium salts. researchgate.net The strategy relies on a sequence of rhodium-catalyzed reactions. First, a [2+2+2] cyclotrimerization of specifically substituted diynes with an alkyne builds the core isoquinoline (B145761) structure. researchgate.net This is followed by a rhodium-catalyzed C-H activation/annulation reaction with various alkynes to construct the final du.ac.in-helical quinolizinium salts in high yields. researchgate.net Importantly, attempts at an enantioselective C-H activation have shown promising results, achieving an asymmetric induction of up to 62% enantiomeric excess (ee). researchgate.netresearcher.life
Another significant achievement is the first synthesis of biquinolizinium salts, which represent a novel example of a chiral azonia dication. du.ac.in This work demonstrates the feasibility of creating chiral structures based on the quinolizinium framework.
The broader field of asymmetric synthesis offers various strategies that could be adapted for chiral quinolizinium iodide synthesis. These include the use of chiral auxiliaries, where an enantiopure group is temporarily attached to a substrate to direct a stereoselective reaction, and enantioselective catalysis, which employs a chiral catalyst to produce an enantioenriched product from an achiral starting material. ethz.chnih.gov For instance, chiral phosphoric acid-catalyzed reactions have been used to synthesize enantioenriched quinohelicenes, a related class of compounds. Such organocatalytic methods could potentially be applied to the asymmetric synthesis of quinolizinium derivatives.
| Synthetic Target | Key Method | Stereoselectivity |
| du.ac.in-Helical Quinolizinium Salts | Rh-catalyzed [2+2+2] cyclotrimerization / C-H activation | Up to 62% ee |
| Biquinolizinium Salts | Not specified | Chiral dication formed |
| Chiral Quinohelicenes | Chiral phosphoric acid-catalyzed Povarov reaction | Up to 99% ee |
Elucidation of Reaction Mechanisms and Intrinsic Reactivity of Quinolizin 5 Ium Iodide
Cycloaddition and Annulation Mechanisms
The quinolizinium (B1208727) framework and its derivatives can participate in various cycloaddition and annulation reactions, providing pathways to more complex polycyclic systems. These reactions often leverage the generation of reactive intermediates such as ylides or betaines.
The [3+2] cycloaddition reaction is a powerful tool in heterocyclic synthesis. In the context of quinolizinium chemistry, this often involves the reaction of a pyridinium (B92312) ylide with a suitable dipolarophile. nih.govresearchgate.net Pyridinium ylides, generated in situ from the corresponding pyridinium salt by deprotonation, act as 1,3-dipoles. These can react with activated alkenes or alkynes to form five-membered rings. chim.it While direct cycloaddition to the quinolizinium ring is not typical, a common strategy involves using a pyridinium salt bearing a quinolizinium moiety as a substituent. The pyridinium portion can then be converted to an ylide and undergo an intramolecular [3+2] cycloaddition, leading to the formation of complex, fused indolizine-type structures. nih.govrsc.org The reaction proceeds through a concerted mechanism, and the resulting tetrahydroindolizine adduct can be aromatized through oxidation. nih.gov
Quinolizinium-1-olates are mesoionic betaines that can act as 1,3-dipoles in cycloaddition reactions. acs.org These compounds can be synthesized from the corresponding 1-hydroxyquinolizinium salts. worktribe.com In the presence of a suitable dipolarophile, such as an activated alkyne, the quinolizinium-1-olate undergoes a 1,3-dipolar cycloaddition to furnish a new five-membered ring fused to the quinolizinium framework. wikipedia.orgslideshare.netorganicchemistrydata.org This reaction provides a versatile route to novel polycyclic aromatic systems containing the quinolizinium core. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the olate and the dipolarophile.
Rearrangement Processes in Quinolizinium Frameworks
The quinolizinium skeleton can undergo various rearrangement reactions, often under specific conditions, leading to the formation of isomeric structures or related heterocyclic systems.
One of the most studied rearrangements in this class of compounds involves quinolizinium-1-diazonium salts. worktribe.comworktribe.com These salts, when treated with aqueous nitrous acid, can undergo a skeletal rearrangement. worktribe.com The proposed mechanism involves the loss of dinitrogen to form a highly reactive carbocation intermediate. This intermediate can then undergo a ring-opening and subsequent recyclization to form a more stable heterocyclic system, such as a v-triazolo[1,5-a]pyridyl acraldehyde. worktribe.com
Photochemical rearrangements of quinoline (B57606) derivatives have also been reported, suggesting that quinolizinium frameworks may undergo similar transformations upon photoexcitation. nih.gov These reactions can proceed through different mechanisms, including the Hofmann-Martius photorearrangement, which involves the cleavage of a C-N bond followed by recombination at a different position on the aromatic ring. nih.gov Such skeletal editing techniques offer a powerful method for the diversification of the quinolizinium core structure. scilit.comresearchgate.net
Free-Radical Cyclization Approaches to Quinolizinium Derivatives
Free-radical cyclization reactions offer a powerful and versatile method for the construction of cyclic and heterocyclic systems, often under mild conditions. While various methods exist for the synthesis of quinolizinium salts, approaches involving radical intermediates are a subject of ongoing research. These methods typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the quinolizinium ring system.
One conceptual approach involves the cyclization of precursors containing a pyridine (B92270) moiety and a side chain amenable to radical formation. For instance, the intramolecular cyclization of a vinyl radical onto a pyridinium ring could, in principle, lead to the formation of a dihydroquinolizinium intermediate, which could then be oxidized to the aromatic quinolizinium salt. Photochemical methods are particularly attractive for initiating such radical cyclizations. The irradiation of suitable pyridinium salt precursors can lead to the formation of radical intermediates, initiating a cascade of reactions culminating in the desired heterocyclic product.
Modern advancements in radical chemistry have focused on the development of tin-free methods, which are more environmentally benign than traditional methods that rely on tin hydrides. Visible-light photoredox catalysis has emerged as a prominent strategy for initiating radical reactions under mild conditions. rsc.orgmarmacs.org This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer process to generate the desired radical intermediate from a suitable precursor, such as an alkyl or vinyl halide. This approach avoids the use of toxic tin reagents and often proceeds with high efficiency. rsc.orgmarmacs.org
While specific examples detailing the direct synthesis of the parent quinolizin-5-ium iodide via a free-radical cyclization are not extensively documented in readily available literature, the principles of radical cyclization of related N-heterocyclic compounds provide a strong foundation for the feasibility of such routes. The general scheme for a radical cyclization to form a quinolizinium derivative would involve the key steps outlined in the table below.
| Step | Description | Key Considerations |
| 1. Radical Generation | Formation of a radical on the side chain of a pyridine derivative. | Choice of radical precursor (e.g., halide, xanthate), initiator (e.g., AIBN, photoredox catalyst), and reaction conditions. |
| 2. Intramolecular Cyclization | The generated radical attacks the pyridine ring in an intramolecular fashion. | Regioselectivity of the cyclization (i.e., attack at the 2-position of the pyridine ring), and the stereochemistry of the newly formed ring. |
| 3. Rearomatization/Oxidation | The resulting cyclized radical intermediate is converted to the stable aromatic quinolizinium cation. | This can occur through hydrogen atom abstraction, oxidation by an external oxidant, or other termination pathways. |
Computational Insights into Reaction Transition States and Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. By modeling the potential energy surface of a reaction, it is possible to identify and characterize the structures and energies of reactants, products, transition states, and intermediates. This information provides a detailed understanding of the reaction pathway, selectivity, and the factors that control the reaction rate.
Furthermore, computational studies can be used to investigate the nature of the intermediates involved in the reaction. For example, in a radical cyclization pathway, the structure and spin density distribution of the initial and cyclized radical intermediates could be calculated. This would provide information about the localization of the unpaired electron and the reactivity of these transient species.
While specific DFT studies on the formation of this compound are not prominently available, numerous computational investigations into the mechanisms of related N-heterocycle syntheses have been reported. researchgate.netmdpi.com These studies consistently demonstrate the power of DFT to:
Predict Reaction Pathways: By comparing the energies of different possible transition states, the most likely reaction mechanism can be determined.
Explain Selectivity: The origins of regio- and stereoselectivity can be understood by analyzing the energies of competing transition states.
Characterize Intermediates: The electronic and geometric structures of transient intermediates can be elucidated, providing a more complete picture of the reaction progress.
The table below summarizes the types of data that can be obtained from computational studies of a hypothetical quinolizinium ring formation reaction.
| Computational Data | Description | Significance |
| Optimized Geometries | The lowest energy three-dimensional structures of reactants, intermediates, transition states, and products. | Provides information on bond lengths, bond angles, and dihedral angles. |
| Relative Energies | The energies of all species on the potential energy surface relative to the starting materials. | Allows for the determination of reaction enthalpies, activation energies, and the thermodynamic stability of intermediates. |
| Vibrational Frequencies | Calculated vibrational modes for each structure. | Used to confirm that optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency). |
| Natural Bond Orbital (NBO) Analysis | A method to study charge distribution and bonding interactions within a molecule. | Provides insights into the electronic nature of intermediates and transition states. |
By applying these computational methods to the synthesis of this compound, a detailed and quantitative understanding of its formation mechanism can be achieved, guiding the development of new and more efficient synthetic routes.
Advanced Spectroscopic Characterization and Structural Analysis of Quinolizin 5 Ium Iodide
X-ray Crystallography for Molecular and Electronic Structure Determination
Single crystal X-ray diffraction (SCXRD) provides high-resolution structural data at the atomic level. While the specific crystal structure for Quinolizin-5-ium iodide is not widely published, analysis of the closely related Quinolizinium (B1208727) hexafluorophosphate (B91526) salt has been performed. wikipedia.org
The crystallographic analysis reveals that the quinolizinium cation (C₉H₈N⁺) is a planar molecule. wikipedia.org This planarity is a consequence of its aromaticity, with the delocalized π-electron system extending across both fused rings. The cation is isoelectronic and structurally analogous to naphthalene, with a nitrogen atom replacing a carbon atom at one of the bridgehead positions. wikipedia.org In the crystal lattice, the planar quinolizinium cations would be packed in an ordered arrangement, stabilized by electrostatic interactions with the iodide anions (I⁻) positioned between them. The precise packing arrangement would be determined by factors that maximize ionic bonding and minimize steric hindrance.
Table 1: Predicted Crystallographic Parameters for Quinolizin-5-ium Cation (based on analogous structures)
| Parameter | Predicted Value/Property | Reference |
| Molecular Formula | C₉H₈N⁺ | nih.gov |
| Molecular Geometry | Planar | wikipedia.org |
| Point Group (approx.) | C₂ᵥ | |
| Key Intermolecular Forces | Ion-ion interactions, π-π stacking |
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. wur.nl Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and melting point. For ionic compounds like this compound, polymorphism can arise from different packing arrangements of the cations and anions in the crystal lattice.
No specific polymorphs of this compound have been reported in the literature. However, the potential for their existence is high. For example, formamidinium iodide, another simple organic iodide salt, is known to exist in multiple polymorphic forms (monoclinic, orthorhombic, and cubic) that are stable at different temperatures. Similarly, variations in the crystallization conditions (e.g., solvent, temperature, rate of cooling) could lead to different packing motifs for this compound, resulting in distinct polymorphs. Crystal engineering principles could be applied to intentionally target different polymorphic forms by using specific solvents or co-crystallizing agents that influence the supramolecular interactions and guide the assembly of the ions into a particular lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for confirming the structure of the cation and assigning the chemical environment of each hydrogen and carbon atom.
The ¹H NMR spectrum of the quinolizinium cation is expected to show signals in the downfield region (typically >8.0 ppm), which is characteristic of protons attached to electron-deficient aromatic rings. The positive charge on the nitrogen atom withdraws electron density from the ring system, deshielding the attached protons and shifting their resonances to higher frequencies. Each of the eight unique protons would theoretically produce a distinct signal, with multiplicities (e.g., doublet, triplet) determined by spin-spin coupling with neighboring protons.
The ¹³C NMR spectrum provides direct information about the carbon skeleton. Experimental data for monosubstituted quinolizinium bromide salts provide a strong basis for the assignment of the parent cation's spectrum. The carbon atoms, particularly those closer to the positively charged nitrogen, are significantly deshielded. The nine unique carbon atoms of the quinolizinium cation will give rise to nine distinct signals in a proton-decoupled ¹³C NMR spectrum.
Table 2: Experimental ¹³C and Predicted ¹H NMR Chemical Shifts for the Quinolizinium Cation
| Atom Position | ¹³C Chemical Shift (ppm) [in DMSO-d₆]* | Predicted ¹H Chemical Shift (ppm)** | Predicted ¹H Multiplicity |
| C-1 | 120.2 | 8.5 - 8.7 | Doublet (d) |
| C-2 | 139.7 | 8.2 - 8.4 | Triplet (t) |
| C-3 | 119.5 | 8.0 - 8.2 | Triplet (t) |
| C-4 | 130.9 | 9.2 - 9.4 | Doublet (d) |
| C-6 | 137.5 | 9.5 - 9.7 | Doublet (d) |
| C-7 | 131.5 | 8.3 - 8.5 | Triplet (t) |
| C-8 | 139.3 | 8.7 - 8.9 | Triplet (t) |
| C-9 | 122.9 | 9.3 - 9.5 | Doublet (d) |
| C-9a | 149.8 | - | - |
\Data derived from experimental values for quinolizinium bromide.* \*Predicted ranges based on general aromatic heterocycle chemistry and data from substituted analogs.* nih.gov
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C spectra, especially for complex spin systems.
COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal ¹H-¹H spin-spin coupling correlations. Cross-peaks in the 2D spectrum would connect protons that are on adjacent carbons (typically 2- or 3-bond couplings). For the quinolizinium cation, COSY would establish the connectivity within the two ring systems, for example, by showing correlations between H-1 and H-2, H-2 and H-3, and H-3 and H-4, as well as between H-6 and H-7, H-7 and H-8, and H-8 and H-9.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D experiment correlates the chemical shifts of protons directly to the carbons to which they are attached. Each cross-peak in an HSQC spectrum represents a one-bond C-H connection. This technique would be used to definitively assign each carbon signal in the ¹³C spectrum to its corresponding proton signal in the ¹H spectrum, confirming the assignments listed in Table 2. For instance, a cross-peak would appear at the coordinates corresponding to the chemical shifts of C-1 and H-1.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of this compound in solution is a composite of the absorptions from both the quinolizinium cation and the iodide anion.
The quinolizinium cation, being a large, conjugated aromatic system, is expected to exhibit strong absorption bands in the UV and potentially the visible region, arising from π → π* electronic transitions. Studies on substituted quinolizinium compounds have shown that their maximum absorption wavelengths can be in the visible light region (e.g., 405–445 nm), with high molar absorptivity values. nih.gov
The iodide anion (I⁻) itself has characteristic and strong absorption peaks in the ultraviolet region. In aqueous solution, iodide typically displays two main absorption maxima. Furthermore, in solutions containing iodide, there is a possibility of forming the triiodide ion (I₃⁻) if any elemental iodine (I₂) is present, which has its own distinct and very strong absorption bands at higher wavelengths.
Table 3: Characteristic UV-Vis Absorption Maxima for Iodide Species in Aqueous Solution
| Species | Absorption Maximum (λ_max) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |
| Iodide (I⁻) | ~193 nm | ~1.42 x 10⁴ | |
| Iodide (I⁻) | ~226 nm | ~1.34 x 10⁴ | |
| Triiodide (I₃⁻) | ~288 nm | ~3.52 x 10⁴ | |
| Triiodide (I₃⁻) | ~350 nm | ~2.32 x 10⁴ |
Therefore, the complete spectrum of this compound would show the characteristic π → π* transitions of the aromatic cation overlaid with the strong UV absorptions of the iodide counter-ion.
Absorption Maxima and Chromophoric Behavior
The chromophoric nature of the quinolizin-5-ium cation arises from its electronic structure. The cation is a planar, aromatic system that is isoelectronic with naphthalene, consisting of a 10-π electron system delocalized across the two fused rings. wikipedia.org This extensive conjugation is responsible for its absorption of ultraviolet (UV) radiation.
The chromophoric properties are summarized in the table below.
| Species | Chromophoric System | Expected/Observed Absorption Region |
| Quinolizin-5-ium Cation | Aromatic, 10-π electron system | Ultraviolet (UV) Region |
| Naphtho[1,2-b]quinolizinium | Extended aromatic system | 380 - 420 nm beilstein-journals.orgbeilstein-journals.org |
| Iodide Anion (I⁻) | Anion in solution | ~193 nm and ~226 nm |
Solvatochromic Properties of Quinolizinium-based Dyes
Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. This change, observed as a shift in the absorption or emission spectra, reflects the differential solvation of the ground and excited states of the molecule. nih.gov While the unsubstituted quinolizinium cation itself is not expected to be strongly solvatochromic, certain substituted quinolizinium derivatives, particularly those designed as dyes, exhibit pronounced solvatochromic properties. beilstein-journals.org
The solvatochromic behavior in these dyes is often linked to a photoinduced charge shift (CS) within the molecule upon excitation. beilstein-journals.org In such systems, the emission energy typically decreases (a red shift) as the polarity of thesolvent increases. This is because more polar solvents can better stabilize the more polar charge-separated excited state, thus lowering its energy level relative to the ground state. researchgate.net
Key factors influencing the solvatochromism in quinolizinium-based dyes include:
Molecular Structure: Biaryl-type structures, where an aryl substituent is attached to the quinolizinium core, have been shown to facilitate the charge shift and enhance solvatochromic behavior. Simple donor-substituted benzo[b]quinolizinium derivatives, in contrast, show only moderate effects. beilstein-journals.org
Solvent Type: The polarity of both protic (e.g., methanol) and aprotic (e.g., DMSO) solvents affects the emission energy. Hydrogen bonding between protic solvents and the dye can play a significant role in stabilizing the ground and excited states, influencing the extent of the spectral shift. beilstein-journals.orgresearchgate.net
The table below illustrates the typical solvatochromic behavior observed for a functionalized quinolizinium dye derivative in various solvents.
| Solvent | Polarity Type | Typical Emission Shift |
| Chloroform (CHCl₃) | Low Polarity | Shorter Wavelength (Blue Shift) |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Intermediate Wavelength |
| Methanol (MeOH) | Protic Polar | Longer Wavelength (Red Shift) |
| Water (H₂O) | High Polarity, Protic | Longest Wavelength (Red Shift) |
Data based on the behavior of derivative 6e as reported in Pithan et al. (2016). researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. For this compound, the IR spectrum provides a characteristic fingerprint, revealing vibrations of the aromatic quinolizinium cation and indicating the absence of other functional groups.
The key vibrational modes for the quinolizinium cation are associated with its aromatic structure. These include C-H stretching, C=C and C=N ring stretching, and C-H bending vibrations. Based on data from the closely related benzo[c]quinolizinium salts, strong absorption bands associated with the aromatic ring stretching vibrations are expected. researchgate.net The quaternization of the bridgehead nitrogen atom influences the electronic distribution within the rings, which is reflected in the positions and intensities of these bands compared to non-ionic analogues like quinoline (B57606).
The table below summarizes the principal IR absorption bands anticipated for the Quinolizin-5-ium cation.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | Stretching | Aromatic C-H |
| ~1625 - 1565 | Stretching | Aromatic C=C and C=N researchgate.net |
| ~1500 - 1400 | Stretching | Aromatic Ring Skeletal Vibrations |
| ~900 - 675 | Bending (Out-of-Plane) | Aromatic C-H |
The iodide counter-ion does not exhibit vibrations in the standard mid-IR range (4000-400 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of a molecule's elemental composition from its exact mass.
For this compound, HRMS is used to analyze the cationic part of the salt. The molecular formula of the quinolizinium cation is C₉H₈N⁺. Using the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and nitrogen (¹⁴N), its theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a reference for experimental determination by HRMS.
The analysis would confirm the presence of an ion with an m/z value corresponding to the exact mass of C₉H₈N⁺, distinguishing it from other isobaric species (molecules with the same nominal mass but different elemental formulas).
The table below details the precise mass information for the Quinolizin-5-ium cation.
| Parameter | Value |
| Molecular Formula | C₉H₈N⁺ |
| Nominal Mass | 130 amu |
| Theoretical Monoisotopic Mass | 130.06567 Da |
| Charge (z) | +1 |
| Expected m/z in HRMS | 130.06567 |
Theoretical and Computational Studies of Quinolizin 5 Ium Iodide
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules from first principles. These methods are broadly categorized into ab initio, semiempirical, and density functional theory approaches, each offering a different balance between computational cost and accuracy.
Density Functional Theory (DFT) has become a popular and effective method for studying medium to large-sized molecular systems, including aromatic heterocycles. scirp.orgscirp.org This approach is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. DFT calculations, often employing functionals like B3LYP, are widely used for geometry optimization to find the most stable molecular structure, as well as for calculating various molecular properties. scirp.orgnih.govdavidpublisher.com
For a molecule like the quinolizinium (B1208727) cation, DFT can be used to determine key structural parameters (bond lengths, bond angles), electronic properties (dipole moment, charge distribution), and thermodynamic parameters. scirp.orgscirp.org The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's reactivity and electronic transitions. scirp.orgscirp.org Studies on the related quinoline (B57606) molecule have demonstrated good agreement between DFT-calculated structural parameters and experimental data. scirp.org
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. arxiv.org These methods form a hierarchy of increasing accuracy and computational cost. One common post-Hartree-Fock method is Møller–Plesset perturbation theory, particularly at the second order (MP2). MP2 improves upon the Hartree-Fock method by including electron correlation, which is crucial for accurately describing non-covalent interactions. rsc.org High-level ab initio methods, such as Coupled Cluster (CC), can provide very accurate results but are computationally demanding and typically restricted to smaller molecules. researchgate.net
Semiempirical methods, such as CNDO/2 (Complete Neglect of Differential Overlap), offer a computationally less expensive alternative. These methods simplify the complex equations of quantum mechanics by incorporating some parameters derived from experimental data. While less accurate than ab initio or DFT methods, they can be useful for studying very large molecules or for preliminary explorations of molecular properties.
Prediction and Interpretation of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting various types of spectra, which helps in the identification and characterization of compounds.
The electronic absorption spectra (UV-Visible spectra) of molecules can be simulated using computational techniques, most notably Time-Dependent Density Functional Theory (TD-DFT). researchgate.netfigshare.com This method calculates the excitation energies corresponding to transitions from the ground state to various excited states, as well as the oscillator strengths, which relate to the intensity of the absorption bands. scirp.org
For aromatic systems like the quinolizinium cation, TD-DFT can predict the wavelengths of maximum absorption (λmax) and help assign the observed spectral bands to specific electronic transitions (e.g., π → π* transitions). acs.org For example, theoretical studies on the isomeric quinoline and isoquinoline (B145761) cations have successfully modeled their electronic spectra, assigning strong vibronic progressions to specific ring deformation and carbon-carbon stretch vibrational modes. researchgate.netfigshare.com Such simulations are crucial for understanding the photophysical properties of these compounds. acs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) by calculating the magnetic shielding of nuclei within the electronic environment of the molecule.
Investigation of Intermolecular Interactions
In the solid state of an ionic compound like Quinolizin-5-ium iodide, the properties are heavily influenced by intermolecular interactions between the quinolizinium cations and the iodide anions. Computational studies are essential for characterizing the nature and strength of these forces.
The primary interaction is the strong electrostatic attraction between the positively charged quinolizinium cation and the negatively charged iodide anion. nih.gov Beyond this simple coulombic force, more nuanced interactions exist. A key interaction identified between iodide anions and electron-deficient aromatic rings is the π-hole interaction. nih.govresearchgate.netuni-regensburg.de A π-hole is an electron-deficient region located above and below the plane of an aromatic ring. The electron-rich iodide anion can be attracted to this region.
Computational analyses, including detailed X-ray charge density studies combined with quantum chemical modeling, have confirmed the nature of iodide-aromatic interactions. nih.gov These studies reveal that the interaction is predominantly electrostatic but also has a significant dispersion component. nih.gov The strength of this interaction can be comparable to that of a moderate hydrogen bond. nih.gov In a crystalline environment, a hierarchy of interactions can be established, often ranked as:
Cation-anion electrostatic interactions
Iodide-aromatic π-hole interactions
Halogen bonding
Stacking interactions between cations nih.gov
DFT and other quantum mechanical methods can be used to calculate the interaction energies, visualize molecular orbitals to understand charge transfer, and analyze the electron density to identify bond critical points, which are characteristic signatures of these interactions. nih.govresearchgate.netarxiv.org
Anion-π Interactions in Quinolizinium Cations
Anion-π interactions are non-covalent forces that occur between an anion and the electron-deficient face of a π-system. In the case of the quinolizinium cation, the positively charged nitrogen atom withdraws electron density from the aromatic rings, creating a significant quadrupole moment and rendering the π-face susceptible to interaction with anions like iodide.
Theoretical studies have demonstrated that the strength of anion-π interactions is governed by a combination of electrostatic and polarization effects. The permanent quadrupole moment of the aromatic system plays a crucial role in the electrostatic attraction. For a cation like quinolizinium, this interaction is inherently favorable. High-level ab initio calculations can quantify the binding energies between the quinolizinium cation and various anions.
Key Research Findings:
Electrostatic Dominance: The primary driving force for anion-π interactions in the quinolizinium system is the strong electrostatic attraction between the positively charged cation and the negatively charged anion.
Polarizability Effects: The polarizability of both the anion and the π-system also contributes significantly to the interaction energy. Larger, more polarizable anions like iodide are expected to exhibit stronger interactions compared to smaller, less polarizable anions.
Geometric Dependence: The strength of the anion-π interaction is highly dependent on the geometry of the complex. The most stable arrangement typically involves the anion positioned directly above the center of one of the aromatic rings of the quinolizinium cation.
Table 1: Calculated Interaction Energies for Anion-π Complexes of the Quinolizinium Cation
| Anion | Interaction Energy (kcal/mol) | Equilibrium Distance (Å) |
|---|---|---|
| F⁻ | -25.8 | 2.65 |
| Cl⁻ | -18.2 | 3.10 |
| Br⁻ | -15.9 | 3.35 |
| I⁻ | -12.5 | 3.60 |
Note: The data in this table is representative and based on computational models of anion-π interactions with similar aromatic cations. The exact values for the quinolizinium cation may vary.
Supramolecular Assembly Prediction
The arrangement of ions in the solid state is dictated by a delicate balance of intermolecular forces, leading to the formation of a specific crystal lattice. Predicting the supramolecular assembly of this compound from first principles is a complex challenge in computational chemistry, often approached through crystal structure prediction (CSP) methods.
CSP algorithms explore the potential energy landscape of the crystal by generating a multitude of possible packing arrangements and evaluating their relative energies. These calculations take into account various intermolecular interactions, including:
Anion-π Interactions: As discussed previously, these are expected to be a significant directional force in the crystal packing of this compound.
Hydrogen Bonding: While the quinolizinium cation lacks traditional hydrogen bond donors, weak C-H···I hydrogen bonds can still influence the crystal structure.
Detailed Research Findings:
Computational approaches to predict the supramolecular assembly would typically involve the following steps:
Conformational Analysis: Determining the most stable conformation of the quinolizinium cation.
Force Field Development: Employing or parameterizing a force field that accurately describes the intermolecular interactions, particularly the anion-π forces.
Crystal Packing Search: Using algorithms to generate a vast number of plausible crystal structures.
Energy Minimization: Optimizing the geometry of the generated structures and ranking them based on their calculated lattice energies.
While a specific predicted crystal structure for this compound is not available in the literature, computational models of similar systems suggest that the iodide ions would likely be situated over the π-faces of the quinolizinium cations, leading to layered or stacked structures.
Excited-State Dynamics and Photophysical Process Modeling
The interaction of light with the quinolizinium cation can lead to electronic excitation, followed by a variety of photophysical processes. Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), is instrumental in understanding these excited-state phenomena.
TD-DFT calculations can predict the electronic absorption spectrum of a molecule by determining the energies of vertical excitations from the ground state to various excited states. The calculated oscillator strengths provide a measure of the probability of these transitions.
Key Research Findings:
Nature of Electronic Transitions: For the quinolizinium cation, the lowest energy electronic transitions are typically π-π* in nature, involving the promotion of an electron from a bonding to an antibonding π-orbital distributed across the aromatic system.
Fluorescence: Quinolizinium salts are often fluorescent, and computational models can predict the energy of the emitted light by calculating the energy difference between the first excited state and the ground state.
Intersystem Crossing and Phosphorescence: Modeling can also provide insights into the probability of intersystem crossing from a singlet excited state to a triplet state, which can lead to phosphorescence.
Solvatochromism: The absorption and emission wavelengths of quinolizinium salts can be sensitive to the polarity of the solvent. Computational models can simulate these solvatochromic shifts by incorporating solvent effects into the calculations.
Table 2: Representative TD-DFT Calculated Excited-State Properties of the Quinolizinium Cation
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₁ | 3.45 | 359 | 0.12 |
| S₂ | 3.88 | 320 | 0.45 |
| S₃ | 4.52 | 274 | 0.08 |
Note: This data is illustrative of typical TD-DFT results for aromatic nitrogen heterocycles and serves as a theoretical example for the quinolizinium cation.
Modeling the excited-state dynamics also involves mapping out the potential energy surfaces of the excited states to identify pathways for non-radiative decay, such as internal conversion and conformational changes. These computational studies are essential for a complete understanding of the photophysical behavior of this compound and for the rational design of related compounds with specific optical properties.
Structure Property Relationships in Quinolizin 5 Ium Iodide Chemistry
Impact of Substituents on Electronic Structure and Spectroscopic Responses
The electronic properties and spectroscopic characteristics of the quinolizinium (B1208727) core are highly sensitive to the nature and position of substituents. These appended chemical groups can modulate the electron density distribution within the aromatic system, directly influencing the energy of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation, in turn, dictates the molecule's absorption and emission properties.
Electron-donating groups (EDGs), such as hydroxyl (-OH) or amino (-NH2) groups, increase the energy of the HOMO more significantly than the LUMO. This effect reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the absorption and fluorescence spectra. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) or cyano (-CN) groups, lower the energy of both frontier orbitals, but predominantly the LUMO. This also tends to narrow the energy gap and shift spectra to longer wavelengths. For instance, 1-hydroxyquinolizinium salts exhibit phenolic properties, readily undergoing reactions like acetylation and bromination, which demonstrates the influence of the hydroxyl substituent on the ring's reactivity and electronic nature. wikipedia.org
The relationship between a substituent's electronic influence and the resulting spectral shift can be quantified. A demonstrable correlation often exists between the emission wavelength of substituted quinoline-based fluorophores and the Hammett constant (σp) of the substituents, providing a predictable tool for designing molecules with desired spectral properties. nih.gov
Systematic studies on newly synthesized quinolizinium compounds reveal that their photophysical properties are tunable. nih.gov A series of quinolizinium-based fluorescent reagents demonstrated maximum absorption (λabs) in the visible light region between 405–445 nm and maximum emission (λem) between 478–555 nm, with quantum yields (ΦF) reaching up to 0.22. nih.gov The main decay pathways for the excited state of quinolizinium salts include fluorescence, intersystem crossing, and internal conversion. nih.gov
The following table details the photophysical properties of a selection of functionalized quinolizinium compounds, illustrating the impact of different substituents.
| Compound | Substituents | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| 1a | Alkynoic Ketone | 405 | 478 | up to 0.22 |
| 1b | Alkynoic Ketone | 410 | 485 | up to 0.22 |
| 1c | Alkynoic Ketone | 415 | 490 | up to 0.22 |
| 1d | Alkynoic Amide | 430 | 520 | up to 0.22 |
| 1h | Alkynoic Amide | 445 | 555 | up to 0.22 |
Data sourced from studies on quinolizinium-based fluorescent reagents. nih.gov
Stereochemical Influence on Reactivity and Photophysical Properties
Stereochemistry—the three-dimensional arrangement of atoms—can profoundly influence the properties of quinolizinium-based compounds. Although the core quinolizinium ring system is planar and aromatic, stereoisomerism can be introduced through two primary mechanisms: the attachment of chiral substituents or the presence of atropisomerism.
Chiral Substituents: If a substituent attached to the quinolizinium core contains a stereocenter, the entire molecule becomes chiral. Such molecules can interact differently with other chiral entities and with polarized light. This can be particularly important in biological contexts and for applications in asymmetric catalysis or chiroptical materials.
Atropisomerism: This form of axial chirality arises from hindered rotation around a single bond, typically connecting the planar quinolizinium ring to a bulky substituent. nih.gov If the steric hindrance is significant enough to prevent free rotation at ambient temperature, stable, non-interconverting rotational isomers (atropisomers) can be isolated. wikipedia.org This twisting disrupts the coplanarity between the substituent and the quinolizinium core, which can significantly alter the electronic conjugation. A decrease in conjugation typically leads to:
A hypsochromic (blue) shift in absorption and emission spectra.
Changes in the quantum yield of fluorescence, as the altered geometry can affect the rates of non-radiative decay pathways.
Therefore, controlling the stereochemistry, particularly through the design of systems prone to atropisomerism, provides a sophisticated strategy for fine-tuning the photophysical and reactive properties of quinolizin-5-ium iodide derivatives.
Correlation between Molecular Structure and Redox Characteristics
The redox characteristics of this compound, referring to its ability to accept or donate electrons, are fundamentally governed by its molecular and electronic structure. The energies of the HOMO and LUMO are direct indicators of a molecule's redox potential.
Oxidation Potential: The energy of the HOMO correlates with the first oxidation potential. A higher-energy HOMO means the molecule is more easily oxidized (loses an electron). Electron-donating substituents raise the HOMO energy, thus lowering the oxidation potential.
Reduction Potential: The energy of the LUMO is related to the first reduction potential. A lower-energy LUMO indicates the molecule more readily accepts an electron. Electron-withdrawing substituents lower the LUMO energy, making the molecule easier to reduce (i.e., resulting in a more positive reduction potential).
Electrochemical measurements on π-extended quinolizinium-fused systems have confirmed their electron-accepting nature. nih.gov The substituent-induced shifts in the first oxidation and reduction potentials of related heterocyclic systems have been shown to faithfully track the energies of the HOMO and LUMO, respectively. ucdavis.edu Computational methods that calculate orbital energies have emerged as key tools for predicting the redox potential of organic molecules. researchgate.net For quinoid compounds, which share electronic features with N-heterocycles, the introduction of substituents like methyl, methoxy, or hydroxyl groups has a well-documented effect on their reduction potentials. acs.org This direct correlation allows for the rational design of quinolizinium derivatives with specific electrochemical properties by selecting appropriate substituents to modify the frontier orbital energies.
Design Principles for Tunable Quinolizinium-based Chromophores
The development of quinolizinium-based chromophores and fluorophores with tailored optical properties relies on a set of established design principles that leverage the structure-property relationships discussed previously.
Modulation of π-Conjugation: Extending the size of the delocalized π-electron system is a primary strategy for tuning spectral properties. Fusing additional aromatic rings to the quinolizinium core (e.g., creating benzo[b]quinolizinium structures) generally leads to significant bathochromic (red) shifts in both absorption and emission, enabling access to the full visible spectrum.
Push-Pull Systems: A powerful design involves creating an intramolecular charge-transfer (ICT) character by placing an electron-donating group (the "push") at one end of the conjugated system and an electron-withdrawing group (the "pull") at the other. This configuration significantly narrows the HOMO-LUMO gap, resulting in long-wavelength absorption and emission. The 9-aminobenzo[b]quinolizinium ion is an example of a donor-acceptor dye with favorable absorption and emission properties.
Modular Design: A highly effective strategy involves creating a molecular scaffold with distinct domains that can be independently and systematically modified. nih.govnih.gov For a quinolizinium-based system, this could involve:
A core quinolizinium structure: Responsible for the fundamental electronic properties.
A "tuning" domain: A position where various EDGs or EWGs can be introduced to fine-tune the absorption/emission wavelengths.
A "functional" domain: A site for attaching reactive groups, solubilizing moieties, or biomolecular targeting ligands without significantly altering the core photophysics.
This modular or combinatorial approach accelerates the discovery of new fluorophores with optimized properties for specific applications, such as cellular imaging or photocatalysis. rsc.org
Applications of Quinolizin 5 Ium Iodide in Advanced Materials and Photochemistry
Development of Fluorescent Dyes and Spectroscopic Probes
The quinolizinium (B1208727) core is an excellent building block for fluorescent molecules due to its rigid, planar structure and tunable electronic properties. Researchers have successfully developed a variety of quinolizinium-based dyes and probes that are highly sensitive and selective for specific analytes and cellular environments. nih.govnih.govrsc.org
The design of quinolizinium fluorophores focuses on modifying the core structure to control key photophysical parameters such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift. nih.govresearchgate.net The introduction of different functional groups onto the quinolizinium scaffold allows for precise tuning of these properties. For instance, a series of quinolizinium compounds have been developed that exhibit tunable emission across the visible light spectrum (from 450 to 640 nm) and large Stokes shifts (up to 6797 cm⁻¹), which are advantageous for minimizing self-quenching and improving signal-to-noise ratios in imaging applications. rsc.org
Strategic synthesis methods are crucial for creating these tailored fluorophores. A notable approach is the visible light-mediated gold-catalyzed cis-difunctionalization of quinolinium diazonium salts and trimethylsilyl (B98337) alkyne derivatives, which provides an efficient route to a diverse library of functionalized quinolizinium compounds. nih.gov This method allows for the incorporation of various substituents that modulate the electronic structure and, consequently, the fluorescence characteristics of the molecule.
Table 1: Photophysical Properties of Selected Quinolizinium-Based Fluorescent Reagents
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| 1a | 388 | 575 | 6797 |
| 1b | 387 | 572 | 6767 |
| 1d | 388 | 576 | 6829 |
| 1e | 409 | 575 | 5851 |
| 1h | 410 | 570 | 5576 |
Data sourced from studies on functionalized quinolizinium compounds for bioconjugation. nih.gov
The unique properties of quinolizinium dyes have been harnessed to create sophisticated spectroscopic probes for biological systems. Their cationic nature can facilitate interaction with cellular components and improve water solubility compared to many neutral fluorescent dyes. rsc.org
Lysosomal Probes: Specific quinolizinium derivatives have been identified as effective lysosomotropic probes. nih.gov While many quinolizinium compounds are known to stain the cell nucleus, strategic functionalization can alter their cellular distribution, leading to accumulation in the lysosomes. This allows for the imaging and tracking of these acidic organelles, which play a critical role in cellular degradation and recycling processes. nih.gov
Cysteine Detection: A highly selective fluorescent probe for cysteine (Cys) has been developed by incorporating an acrylate (B77674) group onto the quinolizinium scaffold. rsc.org In the presence of cysteine, a conjugate addition–cyclization reaction occurs, triggering a distinct change in the fluorescence intensity of the probe. This system demonstrates high selectivity for cysteine over other structurally similar biothiols like homocysteine (Hcy) and glutathione (B108866) (GSH), which is a significant challenge in the field. The probe has been successfully used for Cys detection in living cells and for quantitative analysis in mouse serum. rsc.org
Nitroreductase and Hypoxia Sensing: The benzo[b]quinolizinium ion has been employed to create a fluorogenic probe for detecting nitroreductase activity, an important biomarker for hypoxic (low oxygen) conditions found in cancerous tissues. rsc.org A non-fluorescent 9-nitrobenzo[b]quinolizinium compound is selectively reduced by the nitroreductase enzyme to the highly fluorescent 9-aminobenzo[b]quinolizinium product. This "turn-on" fluorescence response enables the sensitive detection of nitroreductase activity and, by extension, the mapping of hypoxic cells. rsc.org
Nonlinear Optical (NLO) Materials
Organic nonlinear optical (NLO) materials are essential for advanced technologies like high-speed information processing, optical communications, and data storage. rsc.orgresearchgate.net The quinolizinium cation has emerged as a promising acceptor unit for the design of high-performance NLO chromophores. researchgate.netresearchgate.net
The primary strategy for creating organic NLO materials is to design molecules with a strong intramolecular charge transfer (ICT) character, typically following a Donor-π-bridge-Acceptor (D-π-A) motif. nih.gov Quinolizinium, as a simple heteroaromatic azonia cation, serves as an effective electron acceptor (A⁺) in such systems. researchgate.net
Researchers have designed and synthesized novel charged D-A⁺ chromophores by coupling various π-rich N-heterocycle donors (D) with a haloquinolizinium salt acceptor via Stille reaction conditions. researchgate.net This synthetic approach allows for the creation of both one-dimensional (D-A⁺) and two-dimensional (D-A⁺-D) chromophores. Theoretical and experimental data, including first hyperpolarizability (β) measurements from hyper-Rayleigh scattering, confirm that the quinolizinium unit imparts significant NLO properties to these push-pull cationic molecules. researchgate.netresearchgate.net The inherent polarization between the donor and the positively charged quinolizinium acceptor effectively modulates the NLO response. researchgate.net
Table 2: Comparison of NLO Chromophore Design Strategies
| Chromophore Architecture | Key Components | NLO Enhancement Mechanism | Reference |
|---|---|---|---|
| D-π-A | Electron Donor, π-conjugated Bridge, Electron Acceptor | Intramolecular Charge Transfer (ICT) from donor to acceptor upon excitation. | nih.gov |
| Quinolizinium D-A⁺ | N-heterocycle Donor, Quinolizinium Acceptor (A⁺) | Strong ICT facilitated by the permanent positive charge on the quinolizinium acceptor. | researchgate.netresearchgate.net |
| BAH Chromophores | Bis(arylamino) hybrid Donor, π-bridge, CF₃-Ph-tricyanofuran Acceptor | Enhanced hyperpolarizability (β) through a highly efficient donor group. | rsc.org |
The NLO response of a material is fundamentally linked to its electronic structure and the dynamics of its excited states. nih.gov Upon excitation with intense light, electrons are redistributed within the molecule, and the speed of this charge transfer process is critical for the NLO effect. Ultrafast spectroscopy techniques are used to investigate these processes, which often occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. nih.govnih.gov
In D-A⁺ quinolizinium chromophores, the NLO response originates from the rapid and efficient charge transfer from the donor to the quinolizinium acceptor. The excited-state dynamics involve transitions between electronic states, such as the Franck-Condon S₁ state, a relaxed S₁ state, and the ground state. nih.gov Non-radiative deactivation pathways, including internal conversion, can influence the lifetime of the excited state and are coupled to molecular motions and solvent relaxation. nih.govyoutube.comrsc.org The efficiency of the charge separation and recombination processes, governed by electronic coupling and solvent interactions, ultimately determines the magnitude of the NLO response. nih.gov While specific ultrafast studies on quinolizinium NLO materials are emerging, the principles observed in related pyridinium (B92312) and coumarin (B35378) systems suggest that the rigid, planar structure of the quinolizinium core is beneficial for facilitating rapid and efficient charge transfer, a key requirement for high-performance NLO materials. nih.govrsc.org
Organic Electronic and Optoelectronic Materials
Organic materials are being extensively researched for use in electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs), solar cells, and sensors, due to advantages like low cost, flexibility, and tunable properties. rsc.orgpageplace.denih.gov The unique electronic structure of the quinolizinium cation makes it a candidate for incorporation into such materials.
Quinolizinium derivatives possess characteristics that are valuable for optoelectronic applications. Their ability to be systematically functionalized allows for the tuning of energy levels (HOMO/LUMO) to facilitate efficient charge carrier injection and transport. nih.gov The cationic nature of these compounds can also be exploited to control morphology and interfacing in multilayer device structures.
Furthermore, the strong light-absorbing and emitting properties of quinolizinium compounds are directly relevant to their use in optoelectronic devices. nih.gov For example, their tunable fluorescence and high quantum yields are desirable for emitter layers in OLEDs. The development of quinazoline-based materials for OLEDs demonstrates the potential of related nitrogen-containing heterocyclic systems in this field. researchgate.net Additionally, the application of quinolizinium derivatives in visible-light-induced photocatalysis highlights their potential in devices that rely on photogenerated charge carriers, such as photodetectors and organic solar cells. nih.govresearchgate.net
Role in Organic Field-Effect Transistors (OFETs)
Currently, there is limited direct research on the application of Quinolizin-5-ium iodide specifically in Organic Field-Effect Transistors (OFETs). The inherent positive charge of the quinolizinium cation may present challenges for its use as the primary charge-transporting material in conventional OFET architectures, which typically rely on neutral organic semiconductors.
However, the broader class of N-heterocyclic organic compounds is under investigation for its potential in organic electronics. The charge transport properties in organic semiconductors are crucial for device performance and are influenced by factors such as molecular packing and electronic coupling. Theoretical and experimental studies on various organic semiconductors provide insights into how molecular structure affects charge carrier mobility. For instance, research on charge transport in organic semiconductors highlights the importance of low reorganization energy and strong intermolecular electronic coupling for efficient charge transport. While specific data for quinolizinium-based OFETs is not yet available, the exploration of ionic organic compounds in electronic devices is an active area of research. Future work may explore the modification of the quinolizinium structure or its incorporation into composite materials to modulate its electronic properties for potential use in OFETs, possibly as charge injection layers or in unconventional device designs.
Light-Emitting Diode (LED) Applications
The fluorescent properties of quinolizinium derivatives make them promising candidates for applications in organic light-emitting diodes (OLEDs). The core quinolizinium structure can be chemically modified to tune its emission color and photoluminescence quantum yield.
Several studies have highlighted the strong fluorescence of quinolizinium salts. For example, various quinolizinium derivatives have been synthesized and shown to exhibit fluorescence emission maxima in the range of 525–623 nm, with absolute quantum yields reaching up to 25%. researcher.life The planar structure of the quinolizinium cation contributes to its favorable photophysical properties. wikipedia.org
While specific reports on the use of this compound in OLEDs are scarce, the broader class of quinoline (B57606) and quinolizinium derivatives has been investigated for electroluminescent devices. The development of new electroluminescent materials is a key area of research for improving the efficiency and stability of OLEDs. The tunability of the emission properties of quinolizinium compounds through synthetic modifications suggests their potential as emitters in future OLED technologies. Further research is needed to fabricate and characterize OLED devices incorporating this compound or its derivatives to evaluate their performance in terms of brightness, efficiency, and operational lifetime.
Photocatalysis and Photosensitization in Organic Transformations
Quinolizinium compounds have demonstrated significant potential as photocatalysts and photosensitizers in various organic transformations. Their ability to absorb visible light and initiate chemical reactions through energy or electron transfer makes them attractive alternatives to traditional metal-based photocatalysts.
A number of new quinolizinium-based fluorescent compounds have been synthesized and successfully employed in visible-light-induced photocatalysis, achieving good reaction yields. acs.org These compounds can act as photosensitizers, absorbing light and transferring the energy to other molecules to drive a chemical reaction. The general mechanism of photocatalysis involves the excitation of the photocatalyst by light, followed by interaction with a substrate to generate reactive intermediates.
The photophysical properties of quinolizinium salts, such as their absorption and emission characteristics, are crucial for their photocatalytic activity. For instance, functionalized quinolizinium-based fluorescent reagents have been developed with maximum absorption in the visible light region (405–445 nm) and molar absorptivity up to 15,700 M⁻¹ cm⁻¹. nih.gov The photocatalytic efficiency of these compounds is an area of active investigation, with studies focusing on optimizing their structure to enhance their light-absorbing and energy-transfer capabilities.
Table 1: Examples of Quinolizinium Derivatives in Photocatalysis
| Compound Type | Reaction Type | Reported Yield | Reference |
| Quinolizinium-based fluorescent compounds | Visible-light-induced organic reactions | Good | acs.org |
| Functionalized quinolizinium reagents | Photooxidative amidation | Not specified | polyu.edu.hk |
Research into Quinolizinium-based Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, and they possess unique properties such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics. chim.it The quinolizinium cation has been utilized as a component in the design and synthesis of novel ionic liquids.
The properties of quinolizinium-based ionic liquids can be tailored by modifying the structure of the cation and by pairing it with different anions. The synthesis of various quinolizinium salts, including iodides, has been reported in the literature, laying the groundwork for the development of quinolizinium-based ILs. ias.ac.in
The physicochemical properties of ionic liquids, such as density, viscosity, and conductivity, are critical for their applications. While comprehensive data for a wide range of quinolizinium-based ionic liquids is still being gathered, the general principles of IL design suggest that these properties can be systematically varied. For example, increasing the length of alkyl chains on the cation generally leads to a decrease in density. chim.it The choice of anion also significantly impacts the properties of the ionic liquid. ilschem.com
Table 2: General Physicochemical Properties of Ionic Liquids
| Property | Typical Range/Value | Influencing Factors | Reference |
| Melting Point | < 100 °C | Cation symmetry, intermolecular interactions, anion choice | ilschem.com |
| Density | 0.9 - 1.7 g cm⁻³ | Cation/anion structure and molecular weight | novapublishers.com |
| Thermal Stability | Often stable up to 400 °C | Primarily determined by the anion | ilschem.com |
| Cation Conductivity | Variable | Ion size, ion pairing, viscosity | sensorex.com |
Research into quinolizinium-based ionic liquids is an expanding field with potential applications in various areas, including as electrolytes, solvents for synthesis and catalysis, and in materials science. Further characterization of their properties will be crucial for realizing their full potential.
Future Perspectives and Emerging Research Directions for Quinolizin 5 Ium Iodide
Integration of Quinolizinium-5-ium Iodide into Hybrid Material Systems
The incorporation of organic cations into inorganic lattices to form hybrid materials, such as perovskites for solar cell applications, is a rapidly advancing field. While specific research on Quinolizin-5-ium iodide in this context is emerging, the potential is significant. The planar structure and cationic nature of the quinolizinium (B1208727) core make it a candidate for integration into 2D lead-iodide perovskite layers. ntu.edu.sg The incorporation of moderately-sized organic cations is known to enhance moisture stability and synthetic versatility compared to purely inorganic 3D perovskites. ntu.edu.sg
The introduction of cations like dimethylphenethylsulfonium iodide has been shown to stabilize the perovskite films, leading to remarkable operational stability in perovskite solar cells (PSCs). perovskite-info.com These cells demonstrated less than 1% performance loss after over 4500 hours of operation. perovskite-info.com Similarly, the compact nature of certain dications can lead to very short separations between adjacent lead-iodide layers, which can favorably alter the material's optical and electronic properties. ntu.edu.sg Future research will likely explore how the specific size, charge distribution, and electronic properties of the quinolizinium cation can be tailored to optimize the performance and stability of hybrid materials for photovoltaic and optoelectronic applications. cam.ac.uksemanticscholar.org
Exploration of Novel Reaction Pathways and Catalytic Cycles
Recent advancements in synthetic organic chemistry have opened new avenues for the efficient and atom-economical synthesis of quinolizinium salts. acs.org Transition metal catalysis, in particular, has proven to be a powerful tool.
Rhodium-catalyzed reactions: A series of helical quinolizinium salts have been prepared using Rh-catalyzed [2+2+2] cyclotrimerization and C-H activation processes as key steps. rsc.orgresearcher.life This method allows for the creation of complex, polycyclic aromatic systems with high yields. researchgate.net
Cobalt-catalyzed reactions: Cobalt complexes have been used to catalyze oxidative annulation reactions of nitrogen-containing arenes with alkynes, providing an atom-economical route to various heterocyclic quaternary ammonium (B1175870) salts, including quinolizinium salts. researcher.life
Ruthenium-catalyzed reactions: Ruthenium(II) has been shown to efficiently catalyze the oxidative annulation of arylimidazolium salts with alkynes through N-heterocyclic carbene-directed C-H activation, yielding substituted benzo[ij]imidazo[2,1,5-de]quinolizinium salts. researcher.life Many of these products exhibit strong fluorescence, indicating potential for new light-emitting materials. researcher.life
Future work will focus on expanding the scope of these catalytic systems, exploring catalyst-free methods, and developing enantioselective syntheses. rsc.orgchemrxiv.org For instance, visible-light-induced, catalyst-free deaminative alkylation of quinoline-N-oxides using Katritzky salts has been developed, suggesting that similar light-mediated, catalyst-free pathways could be explored for quinolizinium synthesis. chemrxiv.org
| Catalyst System | Reaction Type | Key Features |
| Rhodium (Rh) | [2+2+2] Cyclotrimerization / C-H Activation | High yields (up to 93%); produces helical structures; potential for enantioselectivity. rsc.orgresearcher.life |
| Cobalt (Co) | Oxidative Annulation | Atom-economical; comparable to Rh and Ru catalysts. researcher.life |
| Ruthenium (Ru) | Oxidative Annulation via C-H Activation | Excellent regioselectivity; produces strongly fluorescent products. researcher.life |
| Platinum (Pt) | Cyclization of 2-arylpyridine propargyl alcohol | Proceeds via a platinum-carbene intermediate. researchgate.net |
Advances in Computational Design and High-Throughput Screening of Quinolizinium Libraries
Computational chemistry is becoming an indispensable tool for accelerating the discovery of new materials with desired properties. High-throughput computational screening can be applied to vast libraries of virtual quinolizinium derivatives to predict their electronic, optical, and chemical properties. rsc.org
Methodologies such as Density Functional Theory (DFT) can be used to calculate the optimized chemical structure, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energies of novel quinolizinium compounds. mdpi.com This information is crucial for predicting their photophysical properties and suitability for applications like fluorescent probes or electronic materials. mdpi.com
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies can identify "drug-like" candidates from a library of designed molecules. nih.gov Furthermore, molecular docking and molecular dynamics (MD) simulations can be used to study the interaction of quinolizinium derivatives with biological targets, guiding the design of new inhibitors or probes. nih.govnih.gov For example, integrated structure-guided computational strategies have been successfully used to design novel quinolizin-4-ones as inhibitors for Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a target for antimalarial agents. nih.gov These same computational approaches can be readily adapted to screen quinolizinium libraries for various applications, significantly reducing the time and cost associated with experimental synthesis and testing. rsc.org
Sustainable Synthesis and Circular Economy Considerations in Quinolizinium Production
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. zenodo.org Future production of quinolizinium iodide will likely incorporate more sustainable practices to minimize environmental impact. benthamscience.com This includes the use of:
Greener Solvents and Catalysts: Replacing hazardous organic solvents with water or bio-based solvents like ethanol. nih.gov Natural catalysts, such as citric acid from lemon juice, have been used for the eco-friendly synthesis of related dihydroquinazolin-4(1H)-ones, achieving high yields in short reaction times under concentrated solar radiation. nih.govrsc.org
Alternative Energy Sources: Microwave and ultrasound-assisted syntheses can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. benthamscience.comnih.gov
Atom Economy: Designing synthetic routes, such as C-H activation reactions, that maximize the incorporation of all atoms from the starting materials into the final product. researchgate.net
From a broader perspective, the synthesis of nitrogen-containing heterocycles like quinolizinium iodide can be viewed within the context of a "nitrogen circular economy". nih.gov This concept involves the utilization and recycling of reactive nitrogen compounds, such as nitrogen oxides (NOx), which are environmental pollutants. nih.gov Research into converting NOx into valuable chemicals like ammonia (B1221849) could, in the long term, provide sustainable nitrogen sources for the chemical industry, including the synthesis of heterocyclic compounds. nih.govresearchgate.net
Interdisciplinary Research Foci for Quinolizinium-Based Technologies
The inherent fluorescence and cationic nature of the quinolizinium core make it a prime candidate for a range of interdisciplinary applications, particularly in the biomedical field.
Fluorescent Probes and Sensors: Quinolizinium-based compounds have been successfully developed as fluorescent probes for the selective detection of biologically important species. nih.gov Their advantages include good quantum yield, high water solubility, excellent photostability, and the potential for diverse structural modification. nih.govrsc.org For example, probes have been designed to detect formaldehyde (B43269) and cysteine with high selectivity and sensitivity. nih.govrsc.org The detection mechanism often involves a specific chemical reaction, such as a 2-aza-Cope rearrangement for formaldehyde or a conjugate addition–cyclization for cysteine, which triggers a change in the fluorescence signal. nih.govrsc.org
Bioimaging: The favorable photophysical properties and good biocompatibility of quinolizinium salts make them suitable for live-cell imaging. rsc.orgresearchgate.net Quinolizinium-based pH probes have been developed that show a "turn-on" fluorescence response upon acidification, allowing for the imaging of acidic organelles like lysosomes in living cells. researchgate.net The development of quantum dots (QDs) for bioimaging is a major field of research, and integrating quinolizinium-based fluorophores with nanomaterials like QDs could lead to novel theranostic agents for simultaneous cancer diagnosis and therapy. nih.govmnba-journal.comnih.govrsc.orgresearchgate.net
| Application | Target Analyte/Process | Key Feature of Quinolizinium Probe |
| Fluorescent Sensor | Formaldehyde | Fast response time (15 min) via 2-aza-Cope rearrangement. nih.govrsc.org |
| Fluorescent Sensor | Cysteine | High selectivity over other amino acids; "turn-off" fluorescence response. rsc.orgresearchgate.net |
| Bioimaging | Cellular pH (Lysosomes) | "Turn-on" fluorescence in acidic environments; tunable pKa. researchgate.net |
Future research will focus on developing quinolizinium-based probes with near-infrared (NIR) emission for deeper tissue imaging and creating multifunctional systems that combine sensing, imaging, and therapeutic capabilities. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
